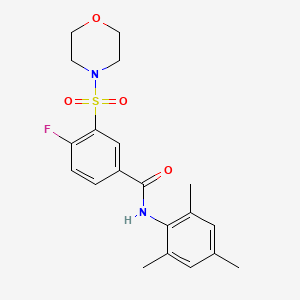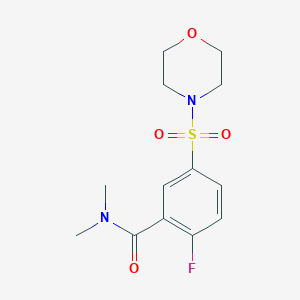![molecular formula C17H17ClN2O B5727932 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, also known as CPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPAA is a member of the acrylamide family of compounds, which are widely used in various fields such as polymer chemistry, biotechnology, and pharmaceuticals. CPAA has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide involves the inhibition of certain enzymes and receptors in the body. Specifically, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to inhibit the activity of certain receptors such as the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activity. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential applications in the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide is its unique biochemical and physiological effects, which make it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. For example, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation. Additionally, 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has not yet been extensively studied for its potential side effects, which could limit its use in certain applications.
未来方向
There are many potential future directions for research on 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide. One area of interest is the development of new synthesis methods that are more efficient and scalable, which could make 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide more widely available for research. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide and its potential applications in the treatment of various diseases. Another area of interest is the development of new analogs of 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide that exhibit improved potency and selectivity, which could lead to the development of new drugs with unique therapeutic properties.
合成方法
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-chlorobenzaldehyde and N-(4-dimethylamino)phenylacrylamide. This reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The resulting product can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. One of the main areas of research has been its mechanism of action, which is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-20(2)16-9-7-15(8-10-16)19-17(21)11-6-13-4-3-5-14(18)12-13/h3-12H,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRBFBUJAQUSCQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)
![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)



![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)